molecular formula C21H28N2 B13645190 9,9-Dibutyl-9H-fluorene-2,7-diamine

9,9-Dibutyl-9H-fluorene-2,7-diamine

Cat. No.: B13645190
M. Wt: 308.5 g/mol
InChI Key: PJDPOFFDKGIJCM-UHFFFAOYSA-N
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Description

9,9-Dibutyl-9H-fluorene-2,7-diamine is an organic compound with the molecular formula C21H28N2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two butyl groups attached to the 9th carbon and two amine groups at the 2nd and 7th positions of the fluorene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dibutyl-9H-fluorene-2,7-diamine typically involves the alkylation of fluorene derivatives followed by amination. One common method includes the following steps:

    Alkylation: Fluorene is first alkylated with butyl bromide in the presence of a strong base such as sodium hydride to introduce the butyl groups at the 9th position.

    Amination: The resulting 9,9-dibutylfluorene is then subjected to nitration to introduce nitro groups at the 2nd and 7th positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

9,9-Dibutyl-9H-fluorene-2,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 9,9-Dibutyl-9H-fluorene-2,7-diamine involves its interaction with molecular targets through its amine groups. These groups can form hydrogen bonds and interact with various biological molecules, influencing their function. The compound’s electronic properties also play a role in its interactions with electronic devices, where it can facilitate charge transport and emission processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,9-Dibutyl-9H-fluorene-2,7-diamine is unique due to its specific alkylation pattern, which influences its solubility, electronic properties, and reactivity. The presence of butyl groups provides a balance between hydrophobicity and electronic effects, making it suitable for various applications in organic electronics and materials science .

Properties

Molecular Formula

C21H28N2

Molecular Weight

308.5 g/mol

IUPAC Name

9,9-dibutylfluorene-2,7-diamine

InChI

InChI=1S/C21H28N2/c1-3-5-11-21(12-6-4-2)19-13-15(22)7-9-17(19)18-10-8-16(23)14-20(18)21/h7-10,13-14H,3-6,11-12,22-23H2,1-2H3

InChI Key

PJDPOFFDKGIJCM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N)CCCC

Origin of Product

United States

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